4-bromo-3-tert-butyl-1H-pyrazol-5-amine
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Overview
Description
4-Bromo-3-tert-butyl-1H-pyrazol-5-amine is a heterocyclic compound with the molecular formula C7H11BrN2 It is a derivative of pyrazole, a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-tert-butyl-1H-pyrazol-5-amine typically involves the bromination of 3-tert-butyl-1H-pyrazole. One common method is the reaction of 3-tert-butyl-1H-pyrazole with bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-tert-butyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) can be used.
Major Products
Substitution Reactions: Products include various substituted pyrazoles, depending on the nucleophile used.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents.
Scientific Research Applications
4-Bromo-3-tert-butyl-1H-pyrazol-5-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and inflammation.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 4-bromo-3-tert-butyl-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved would vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
- 3-tert-Butyl-1H-pyrazole
- 5-tert-Butyl-1H-pyrazole-3-carbaldehyde
- 3-tert-Butyl-1-(4-bromophenyl)-1H-pyrazol-5-amine
Uniqueness
4-Bromo-3-tert-butyl-1H-pyrazol-5-amine is unique due to the presence of both a bromine atom and a tert-butyl group on the pyrazole ring. This combination of substituents can influence the compound’s reactivity and its interactions with biological targets, making it a valuable scaffold for the development of new chemical entities.
Properties
CAS No. |
110086-18-5 |
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Molecular Formula |
C7H12BrN3 |
Molecular Weight |
218.1 |
Purity |
92 |
Origin of Product |
United States |
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